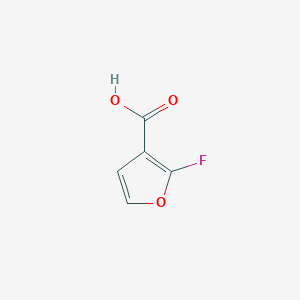
2-Fluorofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorofuran-3-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a fluorine atom at the second position and a carboxylic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of furan-3-carboxylic acid using transition metal catalysts, which can enhance the efficiency and selectivity of the fluorination process. Additionally, continuous flow reactors can be employed to improve the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Products include furan-3-methanol or furan-3-aldehyde.
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving furan derivatives.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluorofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating the compound’s incorporation into biological systems. These interactions can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Chlorofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-Bromofuran-3-carboxylic acid:
Uniqueness
2-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogenated furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H3FO3 |
|---|---|
Peso molecular |
130.07 g/mol |
Nombre IUPAC |
2-fluorofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) |
Clave InChI |
ARDPTGYJKIQZOC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















